molecular formula C10H13NO3S B13163235 5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-carbaldehyde

5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-carbaldehyde

Cat. No.: B13163235
M. Wt: 227.28 g/mol
InChI Key: URCBBLLXTYNBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-carbaldehyde is a heterocyclic compound that features both a furan ring and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-carbaldehyde typically involves the formation of the thiazepane ring followed by the introduction of the furan-2-carbaldehyde moiety. One common method involves the condensation of a suitable thiazepane precursor with furan-2-carbaldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and thiazepane ring can participate in different types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-amine: Similar structure but with an amine group instead of an aldehyde group.

Uniqueness

5-(1-Oxo-1lambda4,4-thiazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a thiazepane ring, which confer distinct chemical and biological properties. The aldehyde group also provides a reactive site for further chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

5-(1-oxo-1,4-thiazepan-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO3S/c12-8-9-2-3-10(14-9)11-4-1-6-15(13)7-5-11/h2-3,8H,1,4-7H2

InChI Key

URCBBLLXTYNBCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCS(=O)C1)C2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.